Galanin (1-13)-spantide amide

Description

Historical Context and Discovery as a Chimeric Peptide

The development of Galanin (1-13)-spantide amide, also known as C7, arose from the need for specific antagonists to probe the functions of the galanin system. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is involved in a diverse array of biological activities, including pain modulation, cognition, and feeding behavior. ut.eesigmaaldrich.com However, the lack of selective antagonists hindered the precise elucidation of its receptor-mediated effects.

To address this, researchers engineered chimeric peptides by fusing the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor binding, with a known antagonist of another neuropeptide system. medchemexpress.com In the case of C7, this antagonist was spantide, a substance P receptor antagonist. medchemexpress.com This innovative approach led to the creation of a molecule that could bind to galanin receptors with high affinity while blocking the actions of endogenous galanin. medchemexpress.com The synthesis of such chimeric peptides, including galantide (B1674400) (M15) and M35, marked a significant advancement in the pharmacological toolkit available for studying the galanin system. scispace.comnih.govpnas.org

Role as a Pharmacological Tool for the Galanin System

This compound serves as a potent antagonist at galanin receptors, allowing researchers to block the effects of galanin and thereby deduce its physiological roles. latrobe.edu.au It exhibits a high affinity for spinal galanin receptors, with a dissociation constant (Kd) of 1.16 nM. medchemexpress.com This property has made it an invaluable tool in a variety of experimental settings.

For instance, studies have utilized C7 to investigate the involvement of galanin in feeding behavior. Research has shown that C7 can block galanin-induced feeding in rats, providing direct evidence for the role of galanin in appetite regulation. In the context of cancer research, C7 has been shown to block hepatocellular carcinoma metastasis by targeting specific signaling pathways. nih.gov Furthermore, in pain research, the use of galanin receptor antagonists has helped to unravel the complex, and sometimes contradictory, roles of galanin in nociceptive processing. pnas.org

The table below summarizes key chimeric peptides used in galanin research and their primary characteristics:

| Peptide Name | Composition | Primary Role |

| This compound (C7) | Galanin (1-13) + Spantide | Galanin Receptor Antagonist |

| Galantide (M15) | Galanin (1-13) + Substance P (5-11) amide | Galanin Receptor Antagonist |

| M32 | Galanin (1-13) + Neuropeptide Y (25-36) amide | High-affinity Galanin Receptor Ligand |

| M35 | Galanin (1-13) + Bradykinin (2-9) amide | Galanin Receptor Antagonist/Agonist |

| M40 | Galanin (1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala amide | Galanin Receptor Antagonist |

Current Perspectives on its Significance in Neuropeptide Research

The significance of this compound and other chimeric galanin ligands extends beyond simply blocking galanin's effects. Their development has been instrumental in the pharmacological characterization and differentiation of galanin receptor subtypes (GalR1, GalR2, and GalR3). pnas.orgnih.gov While C7 acts as a non-selective antagonist, its use in conjunction with more subtype-selective ligands has been crucial in dissecting the specific functions mediated by each receptor. diva-portal.org

The ongoing research into the galaninergic system continues to reveal its involvement in a wide range of conditions, including epilepsy, mood disorders, neurodegenerative diseases like Alzheimer's disease, and cancer. ut.eescispace.comnih.gov The ability of galanin antagonists like C7 to modulate these processes highlights the therapeutic potential of targeting the galanin system. For example, the finding that a galanin antagonist could facilitate spatial learning in animal models suggests a possible avenue for treating cognitive deficits in Alzheimer's disease. nih.gov

The development of this compound represents a landmark in neuropeptide pharmacology. As a pioneering chimeric peptide, it has not only provided a means to block galanin signaling but has also paved the way for the design of more sophisticated and selective pharmacological tools. Its continued use in research is essential for fully understanding the multifaceted nature of the galanin system and for exploring its potential as a target for novel therapeutic interventions.

Structure

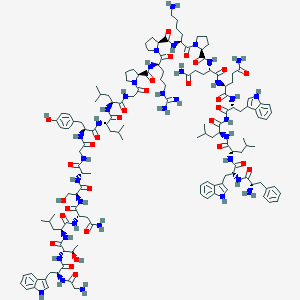

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H199N35O30/c1-72(2)54-96(161-122(188)97(55-73(3)4)162-125(191)101(60-80-41-43-84(176)44-42-80)155-114(181)69-151-117(183)77(11)153-131(197)106(71-174)168-127(193)105(64-112(144)179)166-124(190)99(57-75(7)8)167-135(201)116(78(12)175)169-128(194)102(154-113(180)65-140)61-81-66-148-89-33-19-16-30-85(81)89)119(185)152-70-115(182)171-51-25-38-107(171)132(198)159-95(37-24-50-147-138(145)146)137(203)173-53-27-40-109(173)134(200)158-94(36-22-23-49-139)136(202)172-52-26-39-108(172)133(199)157-93(46-48-111(143)178)120(186)156-92(45-47-110(142)177)121(187)165-104(63-83-68-150-91-35-21-18-32-87(83)91)130(196)170-129(195)100(58-76(9)10)164-123(189)98(56-74(5)6)163-126(192)103(62-82-67-149-90-34-20-17-31-86(82)90)160-118(184)88(141)59-79-28-14-13-15-29-79/h13-21,28-35,41-44,66-68,72-78,88,92-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-141H2,1-12H3,(H2,142,177)(H2,143,178)(H2,144,179)(H,151,183)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,184)(H,161,188)(H,162,191)(H,163,192)(H,164,189)(H,165,187)(H,166,190)(H,167,201)(H,168,193)(H,169,194)(H4,145,146,147)(H,170,195,196)/t77-,78+,88-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETYBDQHOHLNBH-GNXGYILWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CC=CC=C8)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=CC=C9)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H199N35O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162563 | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2828.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143868-20-6 | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143868206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Receptor Interactions of Galanin 1 13 Spantide Amide

Ligand Binding Affinity and Receptor Occupancy Studies

The interaction of Galanin (1-13)-spantide amide with galanin receptors has been primarily characterized through in vitro binding assays, which have revealed its high affinity for these receptors.

In Vitro Radioligand Binding Assays

Radioligand binding assays have been crucial in quantifying the affinity of this compound for galanin receptors. Studies using membranes from various tissues, including the rat spinal cord, have demonstrated that this chimeric peptide binds with high affinity, typically in the nanomolar range. nih.gov For instance, competitive binding assays with radiolabeled galanin have shown that this compound can effectively displace the endogenous ligand, indicating a direct interaction with the galanin binding sites. nih.gov The dissociation constant (Kd) for C7 at spinal cord galanin receptors has been reported to be in the nanomolar range, signifying a strong binding affinity. nih.gov

| Ligand | Receptor/Tissue | Binding Affinity (Kd/IC50) | Species | Reference |

| This compound (C7) | Spinal Cord Galanin Receptors | Nanomolar range | Rat | nih.gov |

| M40 | Hippocampal, Hypothalamic, Spinal Cord Membranes | 3-15 nM (IC50) | Rat | researchgate.net |

Comparative Binding Profiles with Endogenous Galanin

When compared to endogenous galanin, this compound exhibits a complex binding profile. While both peptides bind to galanin receptors, their affinities can differ depending on the receptor subtype and the tissue being examined. The N-terminal (1-13) fragment of galanin is known to be essential for receptor recognition. ut.eefrontiersin.org The addition of the spantide moiety in C7 creates a chimeric molecule that, in many cases, binds with an affinity comparable to or even higher than that of the native galanin peptide, particularly in certain central nervous system regions. ut.eescience.gov This high-affinity binding is a prerequisite for its antagonist activity observed in various functional assays. nih.gov

Galanin Receptor Subtype Selectivity and Efficacy

The pharmacological effects of this compound are dictated by its interactions with the different galanin receptor subtypes. Research has revealed a degree of selectivity and varied efficacy at GalR1, GalR2, and GalR3.

Interactions with Galanin Receptor 1 (GalR1)

This compound has been shown to interact with GalR1, a receptor subtype predominantly coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase. sigmaaldrich.commdpi.com In some cellular systems, such as Bowes human melanoma cells which endogenously express GalR1, C7 has been observed to act as an agonist. nih.gov This finding highlights the complexity of its pharmacological profile, where it can exhibit agonist properties at recombinant GalR1 receptors while acting as an antagonist in native systems. nih.gov This discrepancy may be attributed to differences in receptor environment, coupling to signaling pathways, or the presence of receptor heteromers in native tissues. nih.govnih.gov

Absence or Differential Effects on Galanin Receptor 2 (GalR2) Signaling

In contrast to its effects on GalR1, the interaction of this compound with GalR2 appears to be different. GalR2 is typically coupled to Gq/G11 proteins, activating the phospholipase C pathway. sigmaaldrich.com While C7 can bind to GalR2, its functional effects are often reported as antagonistic or weak partial agonistic, differing from the full agonism sometimes observed at GalR1. nih.gov For instance, studies on recombinant human GalR2 have shown that while C7 binds to the receptor, it may not efficiently trigger the downstream signaling cascade associated with GalR2 activation. nih.govnih.gov This differential efficacy is a key aspect of its pharmacology and allows it to be used as a tool to dissect the roles of GalR1 and GalR2 in various physiological processes.

Considerations for Galanin Receptor 3 (GalR3) Interactions

The interaction of this compound with GalR3 is the least characterized of the three receptor subtypes. GalR3, like GalR1, is coupled to Gi/Go proteins. sigmaaldrich.commdpi.com While some chimeric peptides have been tested for their affinity at GalR3, specific and detailed functional data for C7 at this receptor subtype are limited. nih.gov However, given that C7 acts as an agonist at heterologously expressed recombinant GalR3, it suggests a potential for interaction. nih.gov Further research is needed to fully elucidate the binding affinity and functional consequences of this compound at GalR3 in various cellular and tissue contexts.

Neurobiological Applications of Galanin 1 13 Spantide Amide

Research on Feeding Behavior Regulation

Galanin is a neuropeptide known to be involved in the regulation of feeding behavior and energy metabolism, with increased concentrations stimulating food intake. researchgate.net The development of galanin receptor antagonists, such as Galanin (1-13)-spantide amide (also referred to as C7), has provided researchers with the means to investigate the specific role of galanin in these processes. researchgate.netnih.gov

Attenuation of Galanin-Induced Hyperphagia

Research has demonstrated that galanin significantly increases food intake when administered into specific brain regions, such as the paraventricular nucleus of the hypothalamus and the central nucleus of the amygdala. nih.gov this compound has been shown to effectively antagonize this galanin-induced feeding. nih.gov When co-administered with galanin, it blocks the expected increase in food consumption. nih.gov This antagonistic action highlights the role of galanin receptors in mediating hyperphagic responses.

Differentiation from Endogenous Feeding Drives

Importantly, when administered alone, this compound does not appear to affect food consumption in free-feeding rats. nih.gov This suggests that its primary action is to block the effects of exogenously applied or pathologically elevated galanin, rather than interfering with the normal, endogenous drives for feeding. nih.gov This specificity makes it a crucial tool for distinguishing between galanin-mediated feeding behaviors and those regulated by other physiological mechanisms. sigmaaldrich.comnih.gov

Investigations into Nociception and Pain Pathways

Galanin and its receptors are widely distributed in the central and peripheral nervous systems and are implicated in the modulation of pain signaling. sigmaaldrich.com The use of antagonists like this compound has been instrumental in understanding the complex role of endogenous galanin in nociception and pain transmission.

Spinal Cord Excitability and Flexor Reflex Modulation

Studies on spinal cord excitability have utilized the flexor reflex as a model to investigate nociceptive processing. Galanin has been shown to have a dose-dependent effect on this reflex. mdpi.com The galanin receptor antagonist M-35, which is structurally related to this compound, has been shown to potentiate the facilitation of the flexor reflex. mdpi.comnih.govnih.gov This suggests that endogenous galanin normally plays an inhibitory role in spinal cord excitability. nih.govnih.gov In inflammatory conditions, the effects of galanin and its antagonists on spinal excitability appear to be more complex, suggesting a functional plasticity in the role of endogenous galanin during inflammation. nih.gov

Insights into Endogenous Galanin's Role in Pain Transmission

The potentiation of the flexor reflex by galanin antagonists strongly indicates that endogenous galanin exerts a tonic inhibitory control over pain transmission pathways in the spinal cord. nih.govnih.gov This inhibitory function appears to be enhanced following peripheral nerve injury, suggesting a protective role for galanin in neuropathic pain states. nih.govnih.gov Research in the central nucleus of the amygdala, a key brain region for pain and emotion, has also shown the involvement of galanin and its receptors in nociceptive modulation, including in neuropathic pain models. nih.gov

Studies on Mood and Stress-Related Behaviors

The galaninergic system is increasingly recognized for its role in mood regulation and stress responses. nih.gov Galanin is co-expressed with and modulates key neurotransmitter systems implicated in depression, such as noradrenaline and serotonin (B10506). nih.gov Pharmacological and genetic studies in rodents suggest that galanin's influence on mood-related behaviors is dependent on the specific galanin receptor subtype involved. nih.gov

Evidence suggests that stimulation of GalR1 and GalR3 receptors may result in a depression-like phenotype, whereas activation of the GalR2 receptor appears to attenuate such behaviors. nih.govresearchgate.net This has led to the proposal that galanin receptor antagonists could have antidepressant or anxiolytic effects. researchgate.net The ability of galanin to modulate the activity of brain regions critical for both stress and addiction, such as the mesolimbic dopamine (B1211576) system and the locus coeruleus, further underscores its importance in these behaviors. nih.govscience.govscience.gov The inhibitory action of galanin on the hypothalamic-pituitary-adrenal (HPA) axis under stressful conditions points to a role in mitigating the physiological response to stress. nih.gov

Exploration of Galanin's Role in Anxiety Neurobiology

The neuropeptide galanin is closely associated with the neurobiology of anxiety and other mood disorders. nih.govscience.gov Research indicates that galanin can modulate anxiety-like behaviors, although its effects are complex, with evidence suggesting that different galanin receptor subtypes (GalR1, GalR2, and GalR3) may mediate different, sometimes opposing, effects. nih.govnih.gov One prevailing concept is that the galanin system is recruited during periods of intense stress, where it may serve to dampen negative emotional states driven by noradrenergic hyperactivity. nih.gov

The role of specific receptor subtypes is an area of active investigation. Studies suggest that antagonists for the GalR1 and GalR3 receptors could produce anxiolytic or antidepressant effects. researchgate.net As a galanin receptor antagonist, this compound serves as a tool to probe these systems. By blocking the action of galanin, C7 can help researchers understand the baseline functions of the galaninergic system in the context of anxiety-related behaviors. However, literature specifically detailing the use of this compound in dedicated anxiety models is not extensively available, with research often focusing on the broader effects of galanin or other, more subtype-specific ligands.

Contribution to Research on Depression-Like Phenotypes

Similar to its role in anxiety, the galaninergic system is deeply implicated in the pathophysiology of depression. nih.govresearchgate.net Galanin is co-expressed in neurons that also produce key neurotransmitters involved in mood regulation, such as serotonin and norepinephrine (B1679862). researchgate.net The interaction is complex; evidence suggests a pro-depressive or anxiogenic effect may be mediated by the inhibitory GalR1 receptor, while activation of the GalR2 receptor may produce antidepressant or anxiolytic actions. researchgate.net Furthermore, selective antagonists for the GalR3 receptor have been shown to produce antidepressant-like effects in animal models. nih.gov

This compound, by acting as a galanin receptor antagonist, contributes to this field of research by allowing for the blockade of galanin's effects. This can help clarify the outcomes of galanin signaling. For instance, using an antagonist can test the hypothesis that inhibiting galanin activity at a specific receptor subtype, such as GalR1, might alleviate depression-like symptoms. While C7 is a known antagonist used in various physiological studies, specific research detailing its effects on depression-like phenotypes is limited in the available literature. researchgate.netresearchgate.net

Neuroprotection and Neuronal Plasticity Research

Galanin has been identified as a significant factor in neuroprotection and neuronal plasticity, with its expression being highly induced following injury to the nervous system. nih.gov

Impact on Hippocampal Cell Survival and Excitability

Galanin is recognized as a strongly inhibitory peptide that can reduce the excitability of target neurons, in part by hyperpolarizing the cell membrane. sigmaaldrich.comsigmaaldrich.com This action is believed to contribute to its neuroprotective qualities. Research has demonstrated that galanin acts as an endogenous protective factor for the hippocampus. nih.gov In models of excitotoxicity, animals with higher levels of galanin (galanin-overexpressing transgenics) exhibit reduced hippocampal cell death, whereas animals unable to produce galanin (galanin knockout animals) show increased neuronal death in the CA1 and CA3 regions of the hippocampus. sigmaaldrich.comnih.gov This neuroprotective effect appears to be mediated primarily through the GALR2 receptor subtype. nih.govresearchgate.net

As a galanin antagonist, this compound would be expected to block these neuroprotective and inhibitory effects. Its application in research could, therefore, involve verifying that the observed cell survival benefits are indeed due to galanin signaling. By co-administering C7 with galanin, researchers could demonstrate a reversal of galanin's protective actions, confirming the mechanism at play.

Modulation of Neurogenesis-Related Processes

The role of the galaninergic system in neurogenesis—the process of generating new neurons—is an emerging area of research. Galanin has been shown to possess trophic properties, meaning it can support the growth and survival of neurons. sigmaaldrich.com Some findings suggest it promotes the proliferation of hippocampal neural stem progenitor cells, an effect considered to support its potential antidepressant role. researchgate.net There is, however, some conflicting information regarding the specific mechanisms, with one patent application suggesting that this compound could promote neurogenesis by elevating intracellular cAMP, which contrasts with other findings that galanin signaling typically inhibits cAMP production. nih.gov The use of antagonists like this compound is critical in dissecting the specific receptor pathways involved in these neurogenesis-related processes. latrobe.edu.au

Interaction with Neurotransmitter Systems

Galanin is well-established as a modulator of classical neurotransmitter systems, co-existing with and influencing the release and action of molecules like acetylcholine (B1216132), serotonin, and dopamine. sigmaaldrich.com

Modulation of Cholinergic Neurotransmission

A significant application of this compound has been in the study of cholinergic neurotransmission. Galanin generally acts to inhibit the release of the neurotransmitter acetylcholine (ACh) in various brain regions, including the hippocampus. sigmaaldrich.comnih.gov This inhibitory action has implications for cognitive functions, as the septohippocampal cholinergic pathway is crucial for learning and memory. nih.gov

This compound, in its role as a galanin antagonist, has been used as a tool to block this inhibition. scispace.comresearchgate.net Research has shown that the application of galanin antagonists can prevent galanin from suppressing acetylcholine release. unife.it This function is crucial for studies aiming to understand the interplay between different neuromodulatory systems. For example, research on dopamine-galanin receptor heteromers has shown they modulate cholinergic neurotransmission in the ventral hippocampus, and galanin antagonists are essential tools in such investigations. nih.gov

Data Tables

Table 1: Profile of this compound and Related Chimeric Peptides

| Compound Name | Composition | Primary Function | Receptor Binding Affinity (IC50/Ki) |

| This compound (C7) | Galanin (1-13) N-terminus fused to spantide. | Galanin Receptor Antagonist | 0.2 nM (for displacing ¹²⁵I-galanin from rat hypothalamic membranes). nih.gov |

| M15 (Galantide) | Galanin (1-13) N-terminus fused to Substance P (5-11). | Galanin Receptor Antagonist | Ki: 0.65 nM (GalR1), 1 nM (GalR2), 1 nM (GalR3) (rat). researchgate.net |

| M35 | Galanin (1-13) N-terminus fused to Bradykinin (2-9). | Galanin Receptor Antagonist | Ki: 0.325 nM (GalR1), 3.24 nM (GalR2), 2.09 nM (GalR3) (rat). researchgate.net |

| M40 | Galanin (1-13)-Pro-Pro-(Ala-Leu)₂-Ala amide. | Galanin Receptor Antagonist | IC50: 3-15 nM (rat brain). tocris.com Ki: 6.76 nM (GalR1), 3.55 nM (GalR2) (rat). researchgate.net |

Table 2: Summary of Research Findings

| Research Area | Key Finding Related to the Galaninergic System | Role/Potential Role of this compound (C7) |

| Anxiety Neurobiology | Galanin modulates anxiety, with different receptor subtypes (GalR1, GalR2, GalR3) having distinct roles. nih.govresearchgate.net | As a general antagonist, it can be used to block overall galanin signaling to study its baseline role in anxiety circuits. nih.gov |

| Depression-Like Phenotypes | GalR2 activation is linked to antidepressant effects, while GalR1 activation may be pro-depressive. researchgate.net | Used to block galanin action, helping to differentiate the functions of specific receptor subtypes in depression models. researchgate.net |

| Hippocampal Cell Survival | Galanin acts as an endogenous neuroprotective factor, reducing excitotoxic cell death via GALR2 activation. nih.gov | Expected to block the neuroprotective effects of galanin, thereby confirming galanin's role in cell survival. |

| Cholinergic Neurotransmission | Galanin inhibits the release of acetylcholine in the hippocampus. sigmaaldrich.comnih.gov | Used to block galanin's inhibitory effect on acetylcholine release, clarifying its modulatory role. scispace.comunife.it |

Effects on Noradrenergic and Serotonergic Signaling

Galanin exerts significant modulatory control over noradrenergic and serotonergic neurons, which are critical in regulating mood, arousal, and stress responses. science.gov The peptide generally produces inhibitory effects in these systems. sigmaaldrich.comnih.gov Research indicates that galanin can decrease the firing rate of noradrenergic neurons in the locus coeruleus (LC), the principal site of noradrenaline synthesis in the brain. science.gov This hyperpolarizing action is thought to be mediated through GalR1 receptors, leading to an increase in potassium channel permeability. nih.gov

In the serotonergic system, galanin's influence is centered on areas like the dorsal raphe nucleus. Here, it can inhibit GABAergic transmission, which in turn modulates the activity of serotonin (5-HT) neurons. nih.gov Galanin's effects can be complex; for instance, low concentrations of galanin have been shown to increase the sensitivity of dorsal raphe neurons to 5-HT1A receptor stimulation, suggesting a potential for receptor-receptor interactions between galanin and serotonin receptors. nih.govmdpi.com

As a galanin receptor antagonist, this compound blocks these inhibitory actions of endogenous galanin. By preventing galanin from binding to its receptors on noradrenergic and serotonergic neurons, the antagonist is expected to disinhibit these systems. This can lead to an increased release of noradrenaline and serotonin in forebrain regions, a mechanism that is of significant interest in the study of mood regulation. latrobe.edu.au

Table 1: Research Findings on Galanin's Effects on Noradrenergic and Serotonergic Systems

| Neurotransmitter System | Brain Region | Effect of Galanin | Proposed Mechanism of Action | Implied Effect of this compound |

|---|---|---|---|---|

| Noradrenergic | Locus Coeruleus (LC) | Decreases neuronal firing rate. science.gov | Hyperpolarization via GalR1-mediated opening of potassium channels. nih.gov | Blocks inhibition, potentially increasing noradrenaline release. |

| Serotonergic | Dorsal Raphe | Inhibits GABAergic transmission. nih.gov | Presynaptic inhibition via GalR1; postsynaptic via GalR2/3. nih.gov | Blocks GABAergic inhibition, modulating serotonin neuron activity. |

| Serotonergic | Dorsal Raphe | Increases sensitivity to 5-HT1A receptor stimulation at low doses. nih.gov | Potential heteromerization of galanin and 5-HT1A receptors. nih.govmdpi.com | May block the sensitization of 5-HT1A autoreceptors. |

Influence on Dopaminergic Pathways

The galaninergic system also plays a crucial modulatory role in dopaminergic pathways, which are fundamental to reward, motivation, and motor control. sigmaaldrich.comscience.gov Several studies have demonstrated that galanin can inhibit midbrain dopamine activity. nih.gov Specifically, galanin has been shown to decrease stimulation-evoked dopamine release in rat striatal slices. science.govnih.gov This effect is likely mediated through GalR1 receptors coupled to Gi proteins. nih.gov

Furthermore, galanin's influence extends to the tuberoinfundibular dopamine (TIDA) neurons, which regulate prolactin secretion. nih.gov Research has shown that galanin's inhibitory effect on these neurons is dependent on their activity state; it reduces dopamine metabolism in TIDA neurons that have been pharmacologically stimulated. nih.gov

The application of galanin receptor antagonists is critical for elucidating these pathways. While direct studies on this compound are specific, research on similar antagonists provides significant insight. For example, the galanin receptor antagonist galanin-(1-13)-bradykinin-(2-9)-amide (B549947) was found to block the inhibitory effects of galanin on dopamine accumulation in the median eminence of stimulated TIDA neurons. nih.gov This demonstrates that antagonists can effectively prevent galanin-induced suppression of dopamine neuron activity. Therefore, this compound would be expected to block the galanin-mediated decrease in dopamine release in key areas like the striatum and hypothalamus, thereby facilitating dopaminergic transmission. nih.gov

Table 2: Research Findings on Galanin's Influence on Dopaminergic Pathways

| Brain Region/System | Effect of Galanin | Receptor/Mechanism | Implied Effect of this compound |

|---|---|---|---|

| Striatum | Decreases stimulation-evoked dopamine release. science.govnih.gov | Involves Gi proteins, likely via GalR1. nih.gov | Blocks the inhibition of dopamine release. |

| Nucleus Accumbens | Increases dopamine release when injected into the PVN. nih.gov | Indirect circuit effect originating from the hypothalamus. | May block the downstream effects leading to dopamine release. |

| Tuberoinfundibular Dopamine (TIDA) Neurons | Inhibits dopamine synthesis and metabolism under stimulated conditions. nih.gov | Blocked by galanin receptor antagonists. nih.gov | Prevents the inhibition of dopamine neuron activity. |

Systemic Physiological Modulations Explored Using Galanin 1 13 Spantide Amide

Gastrointestinal System Function

Galanin (1-13)-spantide amide has been utilized in studies to understand the influence of galanin on the enteric nervous system (ENS), which governs gastrointestinal function.

Investigations into the mechanisms of galanin action suggest a presynaptic modulatory role. Studies have shown that galanin suppresses the release of key neurotransmitters in the gut nih.gov. Specifically, it acts at presynaptic inhibitory receptors to decrease the release of both acetylcholine (B1216132) and norepinephrine (B1679862) nih.govnih.gov. This inhibition of acetylcholine release is a key mechanism through which galanin influences gastrointestinal motility nih.gov. This compound, by interacting with galanin receptors, has been used to explore these pathways, contributing to the understanding of how galanin modulates enteric neural circuits through the control of neurotransmitter release nih.gov.

Neuroendocrine Regulation

The influence of this compound extends to the neuroendocrine system, where it has been used to probe the regulation of hormone secretion from the pituitary gland and the pancreas.

In studies of the pituitary gland, this compound (C7) has been observed to affect the secretion of Luteinizing Hormone (LH). Research on porcine anterior pituitary (AP) monolayer cultures tested the effects of various galanin receptor antagonists on LH release. In this context, this compound was found to exhibit agonistic effects, stimulating LH secretion, rather than acting as an antagonist karger.com. This finding contrasts with other galanin antagonists like M40 and M15 (galantide), which were ineffective in blocking galanin-induced LH secretion karger.com. Galanin itself is known to be involved in the complex regulation of several pituitary hormones, including LH mdpi.comnel.edunel.edu.

Table 1: Effect of this compound (C7) on Luteinizing Hormone (LH) Release

| Compound Tested | Concentration | Effect on LH Secretion |

| This compound (C7) | 0.2, 1 µM | Agonistic effects (Stimulation) |

| M40 | 0.2, 1 µM | Ineffective in blocking galanin-induced secretion |

| M15 (Galantide) | 0.2, 1 µM | Ineffective in blocking galanin-induced secretion |

Data sourced from studies on porcine anterior pituitary monolayer cultures karger.com.

The role of galanin receptors in pancreatic function has been investigated using this compound. In studies on anesthetized rats, galanin was shown to dose-dependently inhibit amylase secretion stimulated by cholecystokinin (B1591339) octapeptide (CCK-8) nih.govnih.gov. However, when this compound (referred to as C7) was administered, it did not inhibit this effect of galanin nih.gov. Instead, the compound itself behaved as an agonist in the experimental model nih.gov. This suggests that the galanin receptors mediating the inhibition of pancreatic enzyme secretion are different from the C7-sensitive galanin receptors found in other systems, such as the central nervous system nih.gov. Galanin's inhibitory action on pancreatic enzyme release is believed to be mediated, at least in part, through the suppression of cholinergic transmission nih.gov.

Cardiovascular System Studies

The cardiovascular effects of galanin have been explored using antagonists like this compound. In anesthetized Cane toads (Bufo marinus), which exhibit a marked pressor (blood pressure increasing) response to galanin, this compound (C7) was tested for its ability to counteract this effect nih.gov. The study found that C7 effectively reduced the pressor response to porcine galanin in a dose-dependent manner. This antagonistic effect was observed to be short-term, with the response recovering within 30 minutes nih.gov. These findings indicate that this compound can act as an antagonist to the cardiovascular effects of galanin in this animal model nih.gov. In contrast, another chimeric peptide, galantide (B1674400) (M15), resulted in a significant drop in blood pressure nih.govinnopep.com.

Table 2: Effect of this compound (C7) on Galanin-Induced Pressor Response in Bufo marinus

| Molar Dose of C7 (relative to galanin) | Mean Reduction in Pressor Effect (%) |

| 20x | 32.2% |

| 50x | 42.9% |

Data sourced from a study on anesthetized Cane toads nih.gov.

Autonomic Neuroeffector Function Modulation

This compound has been instrumental in demonstrating the role of galanin in modulating autonomic neuroeffector functions. The autonomic nervous system controls involuntary physiological processes, and its function is mediated by neurotransmitters acting on effector organs. Galanin is known to coexist with classical neurotransmitters in autonomic nerve endings, suggesting a modulatory role.

| Experimental Model | Observed Effect of this compound (C7) | Inferred Role of Endogenous Galanin |

|---|---|---|

| Peripheral Tissues with Autonomic Innervation | Antagonism of galanin-induced inhibition of neurotransmitter release. | Modulation of sympathetic and parasympathetic signaling. |

| Spinal Cord (Nociceptive Flexor Reflex Model) | Blocked galanin-induced facilitation of the nociceptive flexor reflex. | Modulation of sensory and motor pathways. |

Cardiac Vagal Action Investigations

The influence of galanin on cardiac function, particularly its interaction with the vagus nerve, has been a significant area of investigation. The vagus nerve exerts a parasympathetic influence on the heart, primarily leading to a decrease in heart rate. Sympathetic nervous system activation, on the other hand, generally has the opposite effect.

Studies in anesthetized animal models have demonstrated that both exogenous galanin and stimulation of the sympathetic nervous system can inhibit the slowing of the heart rate produced by vagal stimulation. This compound has been used as a tool in these investigations to probe the role of endogenous galanin in this process.

In these studies, the administration of this compound was found to significantly reduce the inhibitory effect of both exogenously administered galanin and sympathetic nerve stimulation on the subsequent cardiac vagal slowing. This finding provides strong evidence that galanin, released from sympathetic nerves in the heart, is a key mediator of the inhibition of vagal action on the heart.

The table below summarizes the qualitative findings from these cardiac vagal action investigations. Specific numerical data on the percentage of reduction of vagal inhibition by C7 are not detailed in the available literature.

| Experimental Condition | Effect on Cardiac Vagal Slowing | Effect of this compound (C7) Administration |

|---|---|---|

| Exogenous Galanin Administration | Inhibition of vagally-induced bradycardia. | Significant reduction of the inhibitory effect of galanin. |

| Sympathetic Nerve Stimulation | Inhibition of subsequent vagally-induced bradycardia. | Significant reduction of the inhibitory effect of sympathetic stimulation. |

Advanced Mechanistic Insights and Molecular Complexes

Research on Galanin Receptor Heteromerization

Galanin receptors, belonging to the G protein-coupled receptor (GPCR) family, can form dimers or larger complexes with other receptors, a phenomenon known as heteromerization. This process can alter the pharmacological and signaling properties of the involved receptors, adding a layer of complexity to galanin-mediated effects.

The formation of heterodimers between galanin receptor subtype 1 (GalR1) and subtype 2 (GalR2) has been a subject of significant research. These GalR1-GalR2 heteromers are proposed to exhibit different ligand binding and signaling properties compared to their respective homomers. It is hypothesized that these heteromers may be the binding sites for N-terminal galanin fragments, such as galanin (1-15) nih.gov.

While specific studies detailing the use of Galanin (1-13)-spantide amide in the direct characterization of GalR1-GalR2 heteromers are limited, the use of galanin receptor antagonists is crucial in dissecting the functional significance of these complexes. Antagonists can help differentiate the signaling outputs of the heteromer from those of the individual receptor subtypes. The formation of GalR1-GalR2 heteroreceptor complexes can lead to conformational changes that alter the binding affinity for ligands, including galanin fragments, and subsequently modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase and CREB activity nih.gov.

| Receptor Subtype | Primary G Protein Coupling | Primary Signaling Pathway | Proposed Role in Heteromer |

|---|---|---|---|

| GalR1 | Gi/o | Inhibition of adenylyl cyclase | Contributes to the preferential binding of galanin fragments. |

| GalR2 | Gq/11, Gi/o | Stimulation of phospholipase C, potential inhibition of adenylyl cyclase | Modulates the signaling output of the heteromer complex. |

Galanin receptors are known to form heteromers with other GPCRs, leading to intricate cross-talk between different neurotransmitter systems. These interactions are significant in various physiological processes and represent potential targets for therapeutic interventions.

5-HT1A Receptors: There is substantial evidence for the existence of GalR–5-HT1A heteromers in the central nervous system nih.gov. These heteromers are believed to have antagonistic interactions, where galanin can modulate the function of the serotonin (B10506) 5-HT1A receptor. This interaction is implicated in the regulation of mood and depression nih.gov. The formation of GalR1–GalR2–5-HT1A heterotrimers has also been postulated, which may be preferentially targeted by galanin fragments nih.gov.

α2-Adrenoceptors: Galanin receptors can form heteromers with α2-adrenoceptors, leading to antagonistic interactions. This means that galanin can reduce the signaling of α2-adrenoceptors, which are involved in the regulation of noradrenaline release and have roles in cardiovascular function and arousal.

NPY Receptors: Interactions between galanin receptors and Neuropeptide Y (NPY) receptors, particularly the Y1 subtype, have been observed. These interactions are often antagonistic and are thought to play a role in the regulation of mood, feeding, and cardiovascular function. Galanin receptor antagonists could potentially block these interactions, leading to an enhancement of NPY Y1 receptor transmission, which may have antidepressant effects nih.gov.

| Interacting Receptor | Nature of Interaction | Physiological Relevance |

|---|---|---|

| 5-HT1A | Antagonistic | Mood regulation, depression |

| α2-Adrenoceptor | Antagonistic | Cardiovascular control, arousal |

| NPY Y1 Receptor | Antagonistic | Mood, feeding, cardiovascular function |

Signal Transduction Cascades Affected by Antagonism

The antagonism of galanin receptors by compounds like this compound can significantly impact intracellular signaling pathways that are normally modulated by galanin. This provides a mechanism to study the downstream consequences of galanin receptor activation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Galanin receptors, particularly GalR2, are known to activate the MAPK/ERK pathway nih.gov. This activation can be mediated through Gq/11 and protein kinase C (PKC) or through the βγ-subunits of Gi/o proteins nih.govnih.gov.

By blocking galanin receptors, an antagonist like this compound would be expected to inhibit the galanin-induced activation of the MAPK pathway. In certain cellular contexts, such as in some cancer cell lines, this inhibition could potentially block cell migration and invasion by preventing the phosphorylation of downstream targets like ERK1/2 nih.gov.

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. The activation of GalR1, which is coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the phosphorylation and activation of CREB nih.govnih.gov.

Antagonism of GalR1 by a compound such as this compound would prevent this inhibitory effect, thereby leading to a disinhibition of the adenylyl cyclase/cAMP/CREB pathway. This could potentially enhance CREB-mediated gene transcription. The inhibitory effect of galanin on CREB phosphorylation is considered a potential mechanism by which galanin can impair memory consolidation nih.gov. Therefore, a galanin receptor antagonist could theoretically counteract such cognitive deficits.

Methodological Approaches in Galanin 1 13 Spantide Amide Research

Preclinical In Vivo Models

Preclinical research using animal models has been fundamental to understanding the in vivo effects of Galanin (1-13)-spantide amide. These studies have primarily focused on its ability to counteract the actions of galanin in various physiological processes.

Rodent Behavioral Models (e.g., Feeding, Pain, Mood Assays)

Rodent behavioral models have been crucial in demonstrating the antagonistic properties of this compound. In studies of feeding behavior, direct administration of this compound into the brain has been shown to block the food intake stimulated by galanin. nih.gov

In the context of pain modulation, this compound has been investigated using the spinal flexor reflex model in rats, an assay for nociception. Intrathecal administration of the compound effectively blocks the facilitation of this nociceptive reflex induced by galanin, confirming its role as an antagonist at spinal galanin receptors. nih.govnih.gov

While the broader galanin system has been implicated in mood regulation, with suggestions that galanin antagonists could have antidepressant or anxiolytic effects, specific studies detailing the use of this compound in rodent models of depression or anxiety are not extensively documented in the current body of scientific literature. ccmu.edu.cnresearchgate.net

Interactive Data Table: In Vivo Behavioral Studies with this compound

| Behavioral Assay | Animal Model | Key Finding | Reference |

| Feeding Behavior | Satiated Rats | Significantly inhibited galanin-induced consumption of a palatable food source. | nih.gov |

| Nociceptive Flexor Reflex | Decerebrate, Spinalized Rats | Blocked galanin-induced facilitation of the flexor reflex in a dose-dependent manner. | nih.govnih.gov |

Electrophysiological Recordings in Central and Peripheral Nervous Systems

Electrophysiological studies have provided insights into the effects of this compound at a neuronal level. While galanin is generally known to have inhibitory effects in the central nervous system, often causing hyperpolarization of neurons, specific electrophysiological data on the central effects of this compound are limited. semanticscholar.org

In the peripheral nervous system, the effects of this compound have been examined in the submucous plexus of the guinea pig ileum. In this ex vivo preparation, the compound was observed to produce varying degrees of suppression of synaptic potentials, highlighting its modulatory actions on neuronal communication.

Microinjection and Infusion Techniques (e.g., Intraventricular, Intrathecal)

The targeted delivery of this compound to specific regions of the nervous system has been achieved through microinjection and infusion techniques. Intraventricular microinjections into the brains of satiated rats have been employed to investigate its effects on feeding behavior, demonstrating its ability to antagonize galanin-induced food consumption. nih.gov

For studies focused on the spinal cord and pain processing, intrathecal administration has been the method of choice. This technique allows for the direct delivery of the compound to the spinal canal, where it can interact with galanin receptors involved in nociceptive pathways. nih.govnih.gov

Considerations for High-Dose Experimental Limitations

Research has revealed important considerations regarding the dosage of this compound in experimental settings. Studies have reported that high doses of the compound can be neurotoxic in the rat spinal cord. nih.govnih.gov This finding underscores a critical experimental limitation and necessitates careful dose-response studies to ensure that observed effects are due to specific receptor antagonism rather than non-specific toxicity. Furthermore, research on related chimeric galanin antagonists has shown that some may exhibit only weak antagonism at high doses, suggesting complex dose-dependent pharmacology that must be considered in experimental design. nih.govnih.gov

In Vitro and Ex Vivo Techniques

To complement in vivo studies, researchers have utilized in vitro and ex vivo techniques to investigate the mechanisms of action of this compound at the cellular and tissue levels.

Primary Cell Culture and Tissue Slice Preparations

While there is evidence of galanin influencing primary neuronal cultures, specific studies detailing the use of this compound as an antagonist in such preparations are not widely available. However, ex vivo tissue slice preparations have been valuable. For instance, electrophysiological recordings from tissue preparations of the guinea pig submucous plexus have been used to characterize the effects of this compound on synaptic transmission.

Receptor Binding and Functional Assays in Membranes

The investigation of this compound, a chimeric peptide also known as C7, relies heavily on in vitro methods to characterize its interaction with galanin receptors (GALRs) in membrane preparations. These assays are fundamental to understanding its binding affinity and functional effects as either an agonist or antagonist.

Receptor Binding Assays:

Receptor binding assays are employed to determine the affinity of this compound for galanin receptors. These experiments typically involve the use of radiolabeled galanin to compete with the unlabeled ligand (this compound) for binding to membrane preparations from tissues or cells expressing galanin receptors.

One key study utilizing rat hypothalamic membranes demonstrated that this compound potently displaces the binding of ¹²⁵I-[Tyr²⁶]-porcine galanin, exhibiting an IC50 value of 0.2 nM nih.gov. This high affinity is noteworthy when compared to unlabelled porcine galanin(1-29), which had an IC50 of 0.8 nM in the same assay nih.gov. Further research has shown that this compound binds with high affinity to galanin receptors in the spinal cord, with a dissociation constant (Kd) in the nanomolar range nih.gov. Specifically, a Kd of 1.16 nM has been reported for its binding to spinal galanin receptors guidetopharmacology.orgmedchemexpress.com.

| Ligand | Preparation | Radioligand | Parameter | Value |

| This compound (C7) | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin | IC50 | 0.2 nM nih.gov |

| This compound (C7) | Spinal Galanin Receptors | Not Specified | Kd | 1.16 nM guidetopharmacology.orgmedchemexpress.com |

| Porcine Galanin (1-29) | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin | IC50 | 0.8 nM nih.gov |

Functional Assays in Membranes:

Functional assays in membrane preparations are crucial for elucidating whether this compound acts as an agonist, initiating a cellular response, or as an antagonist, blocking the action of the endogenous ligand, galanin. The functional activity of this chimeric peptide appears to be context-dependent, exhibiting both antagonistic and agonistic properties in different experimental settings.

As an antagonist, this compound has been shown to block the galanin-induced facilitation of the nociceptive flexor reflex in decerebrate, spinalized rats in a dose-dependent manner nih.gov. This in vivo finding is correlated with its in vitro binding characteristics, suggesting a potent antagonist role at galanin receptors in the rat spinal cord nih.gov.

Conversely, other studies have demonstrated that this compound can behave as an agonist. Research indicates that this and other chimeric peptides act as agonists at GAL1 receptors that are endogenously expressed in Bowes human melanoma cells nih.gov. Furthermore, they exhibit agonist activity at heterologously expressed recombinant GAL1, GAL2, and GAL3 receptors nih.gov. While these studies confirm the agonistic potential of this compound, specific quantitative data such as EC50 and Emax values from functional assays in membrane preparations remain to be fully elucidated in the available literature.

Assays for Second Messenger Quantification (e.g., cAMP)

The functional activity of G protein-coupled receptors (GPCRs) like the galanin receptors is intrinsically linked to the modulation of intracellular second messenger systems. A key second messenger is cyclic adenosine (B11128) monophosphate (cAMP), the levels of which are regulated by the enzyme adenylyl cyclase.

Galanin receptors are known to couple to different G proteins, leading to varied effects on adenylyl cyclase activity. For instance, the GAL1 receptor subtype is primarily coupled to Gi/Go proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels sigmaaldrich.com. In contrast, the GAL2 receptor can couple to Gq/11, leading to the activation of phospholipase C, or to Gi/Go proteins, which can either activate or inhibit adenylyl cyclase depending on the cellular context sigmaaldrich.com.

While the modulation of cAMP is a recognized signaling pathway for galanin receptors, specific studies quantifying the direct effect of this compound on cAMP levels are not extensively detailed in the currently available scientific literature. However, research on other chimeric galanin receptor ligands, such as M35, has revealed complex interactions with the cAMP pathway. In RINm5F insulinoma cells, M35 demonstrated a dual effect: at low concentrations, it antagonized the galanin-mediated inhibition of forskolin-stimulated cAMP production, while at concentrations above 10 nM, it acted as a galanin receptor agonist, mimicking the inhibitory effect of galanin on cAMP mdpi.com. This suggests that chimeric peptides can have multifaceted effects on second messenger systems.

Given that this compound has been shown to act as an agonist at recombinant GAL1, GAL2, and GAL3 receptors, it is plausible that it can modulate adenylyl cyclase activity and, consequently, cAMP levels. However, detailed quantitative studies are required to determine the precise nature and extent of this modulation, including whether it inhibits or stimulates cAMP production and the potency (e.g., EC50 or IC50 values) with which it does so in various cell and membrane systems.

Future Directions and Research Opportunities in Basic Science

Development of Next-Generation Galanin Receptor Modulators

The initial development of galanin receptor antagonists, including Galanin (1-13)-spantide amide (also known as C7), was a significant step in studying the galaninergic system. medchemexpress.comnih.gov These first-generation antagonists are chimeric peptides, often combining the N-terminal fragment of galanin, which is crucial for receptor binding, with a fragment from another neuropeptide, such as spantide (a substance P antagonist). medchemexpress.comnih.gov While instrumental, these early compounds possess certain limitations that have driven the quest for next-generation modulators. For instance, chimeric peptides like C7 and M40 can exhibit partial agonist activity at some receptors or in certain tissues, complicating the interpretation of experimental results. nih.govnih.gov Furthermore, high doses of C7 have been reported to be neurotoxic in the rat spinal cord. nih.gov

The primary challenge with these early antagonists is their general lack of selectivity for the three different galanin receptor subtypes (GALR1, GALR2, GALR3). wikipedia.org These subtypes are coupled to different intracellular signaling pathways; GALR1 and GALR3 typically couple to inhibitory G proteins (Gi/o), while GALR2 activation often leads to the stimulation of the phospholipase C (PLC) pathway. patsnap.com This functional divergence means that subtype-selective modulators are essential to dissect the specific roles of each receptor in health and disease.

The limitations of compounds like this compound have spurred the development of novel modulators with improved properties:

Subtype-Selective Ligands: Significant progress has been made in creating ligands that preferentially target a single galanin receptor subtype. For example, AR-M1896 has been developed as a selective agonist for GALR2, while non-peptidergic antagonists like SNAP-37889 show high selectivity for GALR3. nih.gov These tools are critical for elucidating the distinct functions of each receptor subtype.

Non-Peptide Modulators: To overcome the poor pharmacokinetic properties and blood-brain barrier permeability of peptide-based compounds, research has focused on small, non-peptidergic molecules. These agents offer the potential for systemic administration and are more suitable for therapeutic development. nih.govresearchgate.net

Allosteric Modulators: An alternative approach involves the development of allosteric modulators, which bind to a site on the receptor distinct from the galanin binding site. patsnap.com These compounds can fine-tune the receptor's response to endogenous galanin, offering a more nuanced modulation of the system. patsnap.com

The evolution from broad-spectrum antagonists like this compound to highly selective, non-peptidergic modulators represents a critical advancement for the field, enabling more precise pharmacological investigation.

Table 1: Comparison of Galanin Receptor Modulator Generations

| Feature | First-Generation (e.g., this compound) | Next-Generation (e.g., SNAP-37889, AR-M1896) |

|---|---|---|

| Composition | Chimeric Peptides | Non-peptidic small molecules or selective peptides |

| Selectivity | Generally non-selective for GALR subtypes | High selectivity for specific subtypes (e.g., GALR2 or GALR3) |

| Mechanism | Competitive antagonism (sometimes with partial agonism) | Agonism, antagonism, or allosteric modulation |

| Pharmacokinetics | Limited bioavailability and CNS penetration | Improved potential for oral bioavailability and CNS penetration |

| Research Utility | Initial functional blockade of the galanin system | Precise dissection of subtype-specific physiological roles |

Further Elucidation of Endogenous Galanin System Functions

This compound has been a valuable probe for uncovering the diverse functions of the endogenous galanin system. By blocking the actions of galanin, this antagonist has allowed researchers to infer the peptide's role in a variety of physiological and pathological processes. nih.govdntb.gov.ua For example, its application was crucial in demonstrating galanin's involvement in modulating feeding behavior. medchemexpress.comresearchgate.net Studies have shown that antagonists like C7 and M40 can block galanin-induced food intake in rats. dntb.gov.uaresearchgate.net

The galaninergic system is also deeply integrated with classical neurotransmitter systems, and antagonists have been key to exploring these interactions. Galanin is co-localized with serotonin (B10506) in the dorsal raphe nucleus and with noradrenaline in the locus coeruleus, two brain regions central to mood regulation. nih.gov Research using antagonists like M35 has shown that blocking galanin receptors can produce antidepressant-like effects in animal models, suggesting that endogenous galanin tonically inhibits these neurotransmitter systems. nih.govresearchgate.net

Furthermore, the use of this compound in spinal cord preparations has helped to unravel the complex role of galanin in pain processing. nih.gov Studies have demonstrated that it can act as an antagonist at spinal galanin receptors, blocking the facilitation of the nociceptive flexor reflex induced by galanin. nih.gov The discrepancy observed between the high in vitro binding affinity and the lower in vivo antagonistic potency of some chimeric peptides also suggested the existence of different galanin receptor subtypes within the spinal cord even before they were all cloned and characterized. nih.gov These pioneering studies using first-generation antagonists have laid the groundwork for a more detailed exploration of the galanin system's functions using the next-generation, subtype-selective tools.

Novel Research Paradigms for this compound as a Probe

While primarily used as a direct antagonist, this compound and other similar chimeric peptides can be leveraged in more novel research paradigms to further probe the galaninergic system.

One innovative approach is to use the chimeric structure as a blueprint for creating new research tools. The concept of linking the galanin (1-13) fragment to other biologically active peptide fragments, as seen in M32 [galanin (1-13)-neuropeptide Y (25-36) amide] and M35 [galanin (1-13)-bradykinin (2-9) amide], represents a paradigm for developing ligands that could potentially target receptor heterodimers or influence crosstalk between different signaling pathways. nih.govscispace.com Future research could involve creating novel chimeras based on the this compound structure to explore interactions between galanin receptors and other receptor systems, such as neurokinin or NPY receptors.

Another research avenue involves using this compound as a pharmacological tool to investigate the phenomenon of "biased agonism" at galanin receptors. By carefully comparing its functional effects across different signaling readouts (e.g., G-protein activation vs. β-arrestin recruitment) and in different cell types, researchers could determine if it preferentially blocks certain downstream pathways over others. This could reveal a more nuanced mechanism of action than simple competitive antagonism and provide deeper insights into the structural basis of galanin receptor activation.

Finally, this compound can serve as a reference compound in the development and validation of new high-throughput screening assays. Its well-characterized (though complex) pharmacology makes it a useful control for calibrating assays designed to identify novel, non-peptidic galanin receptor modulators from large chemical libraries. These new assays are essential for moving beyond the limitations of the original peptide-based ligands and discovering drug candidates with more favorable therapeutic profiles.

Q & A

Basic Research Questions

Q. What structural features of Galanin (1-13)-Spantide amide determine its receptor-binding affinity?

- The peptide's N-terminal residues (positions 1–13) are critical for galanin receptor (GalR) binding, with conserved residues like Gly¹, Trp², and Tyr⁹ forming hydrogen bonds and hydrophobic interactions with receptor subtypes . Modifications such as Pro³ and D-Trp⁸ substitutions enhance stability and selectivity, as seen in its IC₅₀ value of 0.2 nM in rat hypothalamic membranes . Standard protocols involve in vitro radioligand displacement assays using ¹²⁵I-labeled galanin to quantify competitive binding .

Q. What are the standard experimental protocols for assessing this compound's antagonistic activity?

- Receptor binding assays : Use rat hypothalamic or spinal cord membranes incubated with ¹²⁵I-galanin and varying concentrations of the peptide to calculate IC₅₀ values .

- Functional studies : Measure insulin secretion inhibition in pancreatic β-cells or feeding behavior in rodent models, where the peptide blocks galanin-induced effects at nanomolar concentrations .

- Cross-reactivity testing : Evaluate binding to neuropeptide Y (NPY) receptors using cortical membrane assays, as the peptide shares structural motifs with NPY (e.g., IC₅₀ = 0.25 µM in rat brain cortex) .

Advanced Research Questions

Q. How can researchers enhance this compound's selectivity for specific GalR subtypes (e.g., GalR1 vs. GalR2)?

- Chimeric peptide design : Combine galanin fragments with sequences from other ligands (e.g., Substance P or bradykinin) to exploit subtype-specific binding pockets. For example, M1145 (a derivative) shows preferential binding to GalR2 .

- Computational modeling : Identify key residues in GalR1/2/3 ligand-binding domains using molecular dynamics simulations. For instance, Tyr⁹ and Leu¹⁰ are critical for GalR1 interaction .

- Functional validation : Use transfected cell lines expressing individual GalR subtypes to test antagonism via cAMP or calcium signaling assays .

Q. How should contradictory data on this compound's cognitive effects be reconciled in vivo?

- Context-dependent analysis : The peptide's effects vary based on administration site (e.g., septal vs. hippocampal injection) and co-administration with other neuromodulators (e.g., dynorphin A reverses galanin-induced memory impairment) .

- Dose-response profiling : Use scopolamine-induced memory deficit models in rodents to test dose-dependent effects. For example, Itoh et al. (1993) reported improved performance at 0.1 nmol doses but inhibitory effects at higher concentrations .

- Temporal factors : Evaluate acute vs. chronic administration, as prolonged GalR antagonism may upregulate compensatory pathways .

Q. What methodological considerations are critical for studying the peptide's stability in topical formulations?

- Skin retention assays : Use Franz diffusion cells with hairless rat skin to measure epidermal vs. dermal retention. For example, Spantide II (a related peptide) showed 90% retention in the stratum corneum when formulated with N-methylpyrrolidone (NMP) .

- HPLC validation : Quantify peptide degradation under storage conditions (e.g., pH, temperature) using reverse-phase chromatography .

- Inflammation models : Test efficacy in allergic contact dermatitis (ACD) mice, where disrupted skin barriers enhance peptide permeation (e.g., 1.9-fold increase in epidermal retention in inflamed tissue) .

Q. How can cross-reactivity with non-target receptors (e.g., NPY receptors) be minimized in functional studies?

- Receptor knockout models : Use GalR- or NPY-deficient mice to isolate signaling pathways .

- Competitive binding assays : Pre-incubate tissues with NPY receptor antagonists (e.g., BIBP3226) to block off-target interactions .

- Structural truncation : Remove C-terminal residues (e.g., Neuropeptide Y fragments) to eliminate NPY receptor affinity while retaining GalR binding .

Methodological Guidelines

- Data interpretation : Normalize binding data to total protein content and use Scatchard analysis for affinity calculations .

- Statistical rigor : Apply ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., ACD ear swelling assays) .

- Ethical compliance : Follow institutional guidelines for rodent studies, including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.